NK3 Receptor Binding: 4,4-Disubstituted Core vs. 4-Monosubstituted Analog
In a direct head-to-head evaluation of chiral piperidine-based tachykinin NK3 antagonists, compounds bearing the 4,4-disubstituted piperidine motif (such as the core structure present in 1-Benzyl-4,4-difluoropiperidine derivatives) exhibited significantly higher binding affinity compared to the corresponding 4-monosubstituted analog [1].
| Evidence Dimension | NK3 receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | IC50 = 5.9 to 11 nM (range for three 4,4-disubstituted piperidine compounds 1b, 1c, 1d) |
| Comparator Or Baseline | 4-Monosubstituted piperidine compound 1e: IC50 = 17 nM |
| Quantified Difference | The 4,4-disubstituted core structure provided a 1.5- to 2.9-fold improvement in potency relative to the 4-monosubstituted analog. |
| Conditions | Radioligand binding assay on NK3 receptors. |
Why This Matters
This direct, intra-class comparison demonstrates that the 4,4-disubstitution pattern, a defining feature of 1-Benzyl-4,4-difluoropiperidine, is essential for achieving high-affinity target engagement in the NK3 receptor family, justifying its selection over simpler piperidine cores.
- [1] Chen, M.H., Chung, F.Z., Roth, B.D., Kuo, B.S., Atherton, J., Lee, H.T. (1999). Syntheses and biological activities of chiral piperidines-tachykinin NK3 antagonists. Zhongguo Yao Li Xue Bao, 20(3), 283-288. PMID: 10452109. View Source
